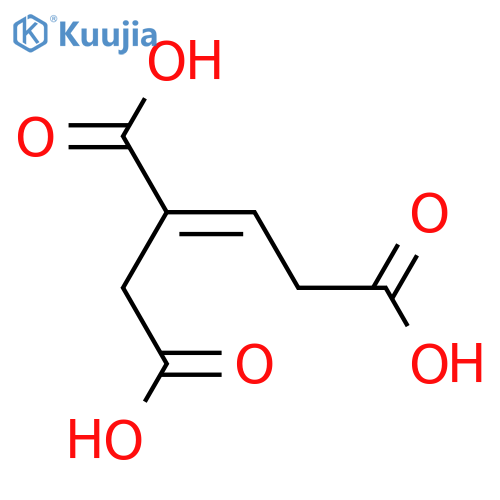Cas no 31795-12-7 (Triglochinic acid)
トリグロキン酸(Triglochinic acid)は、天然に存在する有機化合物で、特に植物由来の二次代謝産物として知られています。化学的にはシキミ酸経路に関連する芳香族化合物の一種であり、抗酸化作用や抗炎症作用などの生物活性が報告されています。その構造的特徴から、医薬品や機能性食品の開発における中間体としての応用が期待されています。また、高い水溶性と安定性を兼ね備えており、研究用途や産業用途での利便性が注目されています。

Triglochinic acid structure
Triglochinic acid 化学的及び物理的性質
名前と識別子
-
- 2-Butene-1,2,4-tricarboxylicacid, (2E)-
- but-2-ene-1,2,4-tricarboxylic acid
- 2-Butene-1,2,4-tricarboxylicacid, (E)- (8CI)
- Triglochinic acid
- 31795-12-7
- (E)-But-2-ene-1,2,4-tricarboxylic acid
- MS-23016
- CS-0100236
- HY-N6822
- (E)-But-2-ene-1,2,4-tricarboxylicacid
- AKOS040760788
- SCHEMBL19407227
- DA-58729
- E88587
- AC-34776
-
- インチ: InChI=1S/C7H8O6/c8-5(9)2-1-4(7(12)13)3-6(10)11/h1H,2-3H2,(H,8,9)(H,10,11)(H,12,13)/b4-1+
- InChIKey: PQFOLJLIMNNJQY-DAFODLJHSA-N
- ほほえんだ: C(/C(=O)O)(\CC(=O)O)=C\CC(=O)O
計算された属性
- せいみつぶんしりょう: 188.032088g/mol
- ひょうめんでんか: 0
- XLogP3: -0.8
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 回転可能化学結合数: 5
- どういたいしつりょう: 188.032088g/mol
- 単一同位体質量: 188.032088g/mol
- 水素結合トポロジー分子極性表面積: 112Ų
- 重原子数: 13
- 複雑さ: 264
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 1
- 共有結合ユニット数: 1
- ぶんしりょう: 188.13
じっけんとくせい
- 色と性状: Solid
- 密度みつど: 1.5±0.1 g/cm3
- ふってん: 557.3±50.0 °C at 760 mmHg
- フラッシュポイント: 304.9±26.6 °C
- PSA: 111.9
- じょうきあつ: 0.0±3.3 mmHg at 25°C
Triglochinic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外して(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が続くなら+p 2393医療アドバイス/ケアを求めるなら
- セキュリティの説明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある
- ちょぞうじょうけん:説明書で推奨されている条件で製品を保管してください
Triglochinic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | 9219799-20MG |
Triglochinic acid, 98%, from Rhizoma pinelliae pedatisectae |
31795-12-7 | 98% | 20MG |
¥ 1200 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2366-1 mg |
Triglochinic acid |
31795-12-7 | 95.00% | 1mg |
¥1464.00 | 2022-04-26 | |
| ChemScence | CS-0100236-10mg |
Triglochinic acid |
31795-12-7 | 10mg |
$571.0 | 2022-04-27 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2366-5 mg |
Triglochinic acid |
31795-12-7 | 95.00% | 5mg |
¥2987.00 | 2022-04-26 | |
| eNovation Chemicals LLC | Y1266161-10mg |
2-Butene-1,2,4-tricarboxylicacid, (2E)- |
31795-12-7 | 97% | 10mg |
$1005 | 2024-06-05 | |
| MedChemExpress | HY-N6822-5mg |
Triglochinic acid |
31795-12-7 | ≥97.0% | 5mg |
¥1750 | 2024-04-18 | |
| eNovation Chemicals LLC | Y1266161-5mg |
2-Butene-1,2,4-tricarboxylicacid, (2E)- |
31795-12-7 | 97% | 5mg |
$630 | 2024-06-05 | |
| MedChemExpress | HY-N6822-10mg |
Triglochinic acid |
31795-12-7 | ≥97.0% | 10mg |
¥2800 | 2024-04-18 | |
| A2B Chem LLC | AY91283-5mg |
2-Butene-1,2,4-tricarboxylicacid, (2E)- |
31795-12-7 | 97% | 5mg |
$371.00 | 2024-04-20 | |
| A2B Chem LLC | AY91283-10mg |
2-Butene-1,2,4-tricarboxylicacid, (2E)- |
31795-12-7 | 97% | 10mg |
$606.00 | 2024-04-20 |
Triglochinic acid 関連文献
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
31795-12-7 (Triglochinic acid) 関連製品
- 4023-65-8(trans-Aconitic acid)
- 585-84-2(cis-Aconitic Acid)
- 111-79-5(Methyl 2-nonenoate)
- 499-12-7(prop-1-ene-1,2,3-tricarboxylic acid)
- 138-59-0(Shikimic acid)
- 97-65-4(2-methylidenebutanedioic acid)
- 5746-90-7(3-Methylglutaconic Acid)
- 5309-52-4(2-Hexenoic acid,2-ethyl-)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:31795-12-7)Triglochinic acid

清らかである:99%
はかる:10mg
価格 ($):172.0